molecular formula C18H24N2O B12951070 4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one CAS No. 94743-44-9

4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one

Katalognummer: B12951070
CAS-Nummer: 94743-44-9
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: JBVCGZVRNAUOLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one typically involves the condensation of an imidazole derivative with a suitable ketone. One common method is the reaction of 1H-imidazole with 2,2-dimethyl-7-phenylheptan-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenylimidazole
  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(4-Hydroxyphenyl)imidazole

Uniqueness

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is unique due to its specific structural features, such as the presence of a dimethyl group and a phenyl ring attached to the heptanone backbone. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Eigenschaften

CAS-Nummer

94743-44-9

Molekularformel

C18H24N2O

Molekulargewicht

284.4 g/mol

IUPAC-Name

4-imidazol-1-yl-2,2-dimethyl-7-phenylheptan-3-one

InChI

InChI=1S/C18H24N2O/c1-18(2,3)17(21)16(20-13-12-19-14-20)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-14,16H,7,10-11H2,1-3H3

InChI-Schlüssel

JBVCGZVRNAUOLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C(CCCC1=CC=CC=C1)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.